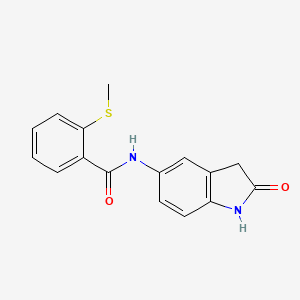![molecular formula C11H5F3N2 B6417005 2-{[4-(trifluoromethyl)phenyl]methylidene}propanedinitrile CAS No. 5283-30-7](/img/structure/B6417005.png)
2-{[4-(trifluoromethyl)phenyl]methylidene}propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The trifluoromethyl group is a functional group that has the formula -CF3. The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .
Synthesis Analysis
Various methods exist to introduce this functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride and trihalomethyl compounds, particularly trifluoromethyl ethers and trifluoromethyl aromatics, are converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride .Molecular Structure Analysis
The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .Chemical Reactions Analysis
In Suzuki-coupling reactions, trifluoromethyl groups are used to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound with a trifluoromethyl group can vary widely depending on the rest of the molecule. For example, trifluoromethyl-substituted compounds are often strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid .科学的研究の応用
Organic Photovoltaics
This compound has been used in the synthesis of new low band gap D–A structured conjugated polymers, PBDTTBI and PBDTBBT . These polymers are based on 2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole and benzo[1,2-c;4,5-c′]bis[1,2,5]thiadiazole acceptor units with benzo[1,2-b;3,4-b′]dithiophene as a donor unit . The polymers have been used in organic photovoltaics, and solar cells fabricated with these polymers exhibited a power conversion efficiency of 0.67% .
Chemical Shift Sensitivity
In a study evaluating the effective chemical shift dispersion of a number of thiol-reactive trifluoromethyl probes, 2-{[4-(trifluoromethyl)phenyl]methylidene}propanedinitrile was used . This study contributes to the understanding of the chemical shift sensitivity of trifluoromethyl tags .
Synthesis of Other Compounds
The compound is also used in the synthesis of other chemicals. For example, it is used in the production of 4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL ISOCYANATE . This compound has a linear formula of C8H3ClF3NO and is used in various chemical reactions .
Safety and Hazards
将来の方向性
The trifluoromethyl group is often used in pharmaceuticals and drugs. The medicinal use of the trifluoromethyl group dates from 1928, although research became more intense in the mid-1940s . Future research will likely continue to explore the use of trifluoromethyl groups in the development of new drugs and other chemical compounds.
特性
IUPAC Name |
2-[[4-(trifluoromethyl)phenyl]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F3N2/c12-11(13,14)10-3-1-8(2-4-10)5-9(6-15)7-16/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXQNQPMIUKVOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351933 |
Source


|
| Record name | (4-(trifluoromethyl)benzylidene)malononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Trifluoromethyl)benzylidene]propanedinitrile | |
CAS RN |
5283-30-7 |
Source


|
| Record name | (4-(trifluoromethyl)benzylidene)malononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide](/img/structure/B6416928.png)

![4-methyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide](/img/structure/B6416942.png)
![3-{2-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]ethyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B6416948.png)

![4-chloro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide](/img/structure/B6416964.png)

![3-fluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide](/img/structure/B6416969.png)
![N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B6416976.png)
![4-ethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide](/img/structure/B6416979.png)

![3-[(1E)-1-(diethylamino)ethylidene]-1-phenylurea](/img/structure/B6416991.png)
![2-[(E)-2-(4-chlorophenyl)ethenyl]-1-ethyl-1H-1,3-benzodiazole](/img/structure/B6416998.png)
![[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]methanol](/img/structure/B6417010.png)